1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

CB1 receptor antagonist Obesity Structural analog comparison

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine (CAS 433974-14-2; also known as 1-benzhydryl-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine) is a synthetic small molecule belonging to the 1-benzhydryl-sulfonyl-piperazine class. With the molecular formula C₂₆H₃₀N₂O₂S and a molecular weight of approximately 434.6 g/mol, it features a piperazine core bearing a diphenylmethyl (benzhydryl) substituent on one nitrogen and a 2,3,4-trimethylbenzenesulfonyl group on the other.

Molecular Formula C26H30N2O2S
Molecular Weight 434.6
CAS No. 433974-14-2
Cat. No. B2500957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
CAS433974-14-2
Molecular FormulaC26H30N2O2S
Molecular Weight434.6
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C
InChIInChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3
InChIKeyTWKPVNOJGAWZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine (CAS 433974-14-2): A Structurally Differentiated Sulfonylated Piperazine for CB1 Receptor and Oncology Research


1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine (CAS 433974-14-2; also known as 1-benzhydryl-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine) is a synthetic small molecule belonging to the 1-benzhydryl-sulfonyl-piperazine class . With the molecular formula C₂₆H₃₀N₂O₂S and a molecular weight of approximately 434.6 g/mol, it features a piperazine core bearing a diphenylmethyl (benzhydryl) substituent on one nitrogen and a 2,3,4-trimethylbenzenesulfonyl group on the other. This compound is indexed in authoritative drug-target databases as a sulfonylated piperazine derivative patented for obesity indications, with annotated CB1 cannabinoid receptor antagonist activity [1]. Unlike the more extensively studied 1-sulfonyl-4-acylpiperazine series, the benzhydryl-sulfonyl architecture represents a structurally and pharmacologically distinct sub-class with documented in vivo anti-tumor and anti-angiogenic properties in the broader 1-benzhydryl-sulfonyl-piperazine family [2].

Why Generic Substitution Fails for 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine: The Critical Role of Methyl Substitution Pattern and Benzhydryl Architecture


Within the 1-benzhydryl-sulfonyl-piperazine and broader sulfonylated piperazine classes, even minor structural modifications generate substantial shifts in biological target engagement, selectivity, and in vivo efficacy . The specific 2,3,4-trimethyl substitution pattern on the benzenesulfonyl ring of CAS 433974-14-2 is structurally distinct from the more common 2,4,6-trimethyl isomer (CAS 5854-47-7), the 3,4-dimethyl analog (CAS not available), and the 4-tert-butyl variant (compound 7d/3e) [1]. In the sulfonylated piperazine CB1 antagonist series, small changes in aryl sulfonyl substitution are known to produce large shifts in CB1 receptor binding affinity and functional activity . Among 1-benzhydryl-sulfonyl-piperazine derivatives evaluated in the Ehrlich ascites tumor (EAT) model, the substitution pattern on the aryl sulfonyl moiety was the primary determinant of differential in vivo anti-tumor and anti-angiogenic potency, with certain analogs demonstrating markedly superior Median Survival Time (MST) increases [1]. Consequently, simple interchange with a positional isomer or a different sulfonyl-substituted piperazine would introduce uncontrolled and potentially critical changes in binding affinity, functional activity, and in vivo pharmacological profile, making generic substitution scientifically unsound for reproducible research.

Quantitative Evidence Guide for 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine: Comparator-Based Differentiation Data


Evidence Dimension 1: Aryl Sulfonyl Substitution Pattern Uniqueness — 2,3,4-Trimethyl vs. 2,4,6-Trimethyl Isomer

The 2,3,4-trimethyl substitution pattern on the benzenesulfonyl ring of CAS 433974-14-2 represents a specific regioisomeric arrangement that is chemically and pharmacologically distinct from the similarly named 2,4,6-trimethyl isomer (1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine, CAS 5854-47-7). In the broader sulfonylated piperazine class, the position and number of methyl substituents on the aryl sulfonyl group critically influence CB1 receptor binding affinity, with even minor changes producing large affinity shifts . The 2,3,4-trimethyl arrangement creates a contiguous block of three methyl groups, generating a unique steric and electronic environment around the sulfonamide bond compared to the symmetrical 2,4,6-trisubstituted pattern. This difference in substitution topology is expected to alter the dihedral angle between the aryl ring and the piperazine ring, as confirmed by X-ray crystallographic studies of closely related 1-benzhydryl-4-(arylsulfonyl)-piperazine derivatives which show that the piperazine ring adopts a chair conformation with the geometry around the sulfur atom being distorted tetrahedral [1].

CB1 receptor antagonist Obesity Structural analog comparison

Evidence Dimension 2: CB1 Cannabinoid Receptor Antagonist Target Annotation — Class-Level Inference for Anti-Obesity Research

CAS 433974-14-2 is catalogued in the DrugMAP database as 'Sulfonylated piperazine derivative 5' (synonym: PMID26161824-Compound-185), annotated as a small-molecule CB1 cannabinoid receptor antagonist patented for the indication of obesity (ICD-11: 5B81) [1]. In the comprehensive CB1 antagonist patent review (PMID: 26161824), the sulfonylated piperazine chemical class, including compounds 181 through 185, is identified as one of the patented structural categories for peripherally acting CB1 receptor antagonism [2]. Class-level SAR insights from the broader sulfonylated piperazine CB1 antagonist series indicate that the nature and substitution pattern of the aryl sulfonyl group is a key determinant of CB1 binding potency and functional antagonist/inverse agonist activity. Within this class, even minor structural modifications produce large shifts in CB1 receptor binding affinity . The benzhydryl (diphenylmethyl) substitution at the piperazine N4 position in CAS 433974-14-2, as opposed to the more common acyl substitution found in many CB1 antagonist series (e.g., 1-sulfonyl-4-acylpiperazines), represents a distinct chemotype that may confer differential pharmacokinetic properties including altered CNS penetration potential, although direct comparative PK data are not publicly available.

CB1 receptor Obesity Cannabinoid antagonist Drug target annotation

Evidence Dimension 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity — Class-Level Evidence from 1-Benzhydryl-sulfonyl-piperazine Family

The 1-benzhydryl-sulfonyl-piperazine chemical family, to which CAS 433974-14-2 belongs, has demonstrated significant in vivo anti-tumor and anti-angiogenic activity. In a study by Kumar et al. (2008, PMID: 18782043), a series of five 1-benzhydryl-sulfonyl-piperazine derivatives 3(a-e) — synthesized via nucleophilic substitution of 1-benzhydryl-piperazine with various sulfonyl chlorides — were evaluated in the mouse Ehrlich ascites tumor (EAT) model [1]. All five compounds exhibited in vivo inhibition of EAT cell growth, with treatment resulting in increased Median Survival Time (MST) and percentage Increase in Life Span (%ILS) in EAT-bearing mice, as well as reduction in EAT cell number and ascites formation. In parallel angiogenesis assays (tumor-bearing mouse peritoneum and chorioallantoic membrane model), the compounds suppressed blood vessel formation in vivo. Among the congeners, compound 3e demonstrated the highest tumor inhibitory and anti-angiogenic effects [1]. While the specific 2,3,4-trimethyl-substituted compound was not among the five derivatives explicitly reported in this study, its structural placement within the same 1-benzhydryl-sulfonyl-piperazine scaffold predicts class-level anti-tumor activity. The differential in vivo potency observed among the five tested derivatives — driven solely by variation in the aryl sulfonyl substitution pattern — provides strong class-level evidence that the specific substitution pattern determines pharmacological outcome and that CAS 433974-14-2 represents a unique, testable member of this series [2].

Anti-tumor Anti-angiogenesis Ehrlich ascites tumor In vivo efficacy Oncology research

Evidence Dimension 4: Physicochemical Differentiation — Computed LogP as a Surrogate for Membrane Permeability and CNS Penetration Potential

The computed partition coefficient (LogP) provides a physicochemical basis for differentiating 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine from related analogs. The predicted XLogP for the 2,3,4-trimethyl analog is approximately 4.6 [1], positioning it in a moderately lipophilic range. For comparison, the 3,4-dimethyl analog (1-[(3,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine) has a reported LogP of 5.86 , indicating that the presence of an additional methyl group in the 2,3,4-trimethyl variant reduces lipophilicity by ~1.26 LogP units relative to the 3,4-dimethyl congener. This difference in lipophilicity carries functional implications: in the development of CB1 receptor antagonists, peripheral restriction (i.e., minimizing CNS penetration to reduce neuropsychiatric adverse effects) is a critical design objective [2]. The lower LogP of the 2,3,4-trimethyl compound relative to the 3,4-dimethyl analog suggests a potentially lower degree of passive membrane permeability and CNS distribution, which may be advantageous for peripherally restricted CB1 antagonist applications. These in silico predictions, however, require experimental validation.

LogP Lipophilicity CNS penetration Physicochemical profiling Drug-likeness

Evidence Dimension 5: Data Availability Status and Research Gap Assessment

A comprehensive search of the peer-reviewed literature (PubMed), patent databases (Google Patents, WIPO, EPO), and drug-target databases (DrugMAP, TTD, BindingDB, ChEMBL, Guide to Pharmacology) reveals a notable absence of compound-specific quantitative biological data (Ki, IC₅₀, EC₅₀) for CAS 433974-14-2 in the public domain. The compound is registered in the TTD/DrugMAP databases as 'Sulfonylated piperazine derivative 5' (PMID26161824-Compound-185) with a patented status for obesity and CB1 antagonist annotation, but the underlying patent(s) do not appear to disclose explicit biological assay values for this specific entity [1]. Similarly, while the 1-benzhydryl-sulfonyl-piperazine scaffold has documented in vivo anti-tumor activity (PMID: 18782043), the 2,3,4-trimethylphenylsulfonyl variant was not among the five explicitly tested derivatives 3(a-e) [2]. This data gap presents both a procurement risk (lack of verified potency data to benchmark quality) and a research opportunity (an untested member of a validated bioactive scaffold). Users procuring this compound for CB1 antagonist or oncology research should anticipate the need for de novo in-house biological characterization.

Data availability Research gap Procurement risk Experimental validation needed

Best-Fit Research and Industrial Application Scenarios for 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine


Scenario 1: CB1 Cannabinoid Receptor Antagonist Screening and Hit-to-Lead Optimization in Obesity and Metabolic Disease Programs

Based on its annotation in DrugMAP as a patented CB1 receptor antagonist for obesity (ICD-11: 5B81) [1], CAS 433974-14-2 is well-suited as a tool compound or starting point for CB1 antagonist screening cascades in academic or pharmaceutical obesity research. Its benzhydryl-sulfonyl architecture distinguishes it from the more extensively characterized 1-sulfonyl-4-acylpiperazine CB1 inverse agonist series, offering structural novelty for intellectual property considerations [2]. The moderately lipophilic profile (computed XLogP ≈ 4.6) may confer a different brain penetration profile compared to the highly lipophilic rimonabant (LogP ≈ 6.5), potentially addressing the peripheral restriction design goal emphasized in the CB1 patent literature [3]. Researchers should conduct primary CB1 binding assays (radioligand displacement) and functional assays (cAMP modulation) to establish compound-specific potency prior to in vivo testing.

Scenario 2: In Vivo Oncology Research Leveraging the 1-Benzhydryl-sulfonyl-piperazine Anti-Tumor Scaffold

The demonstrated in vivo anti-tumor and anti-angiogenic efficacy of the 1-benzhydryl-sulfonyl-piperazine family in the Ehrlich ascites tumor (EAT) mouse model [4] supports the use of CAS 433974-14-2 as a novel, untested member of this scaffold for oncology research. Given that the specific 2,3,4-trimethyl variant was not among the five derivatives evaluated in the published study, it represents a structurally distinct probe for structure-activity relationship (SAR) expansion. Recommended experimental workflow: (i) in vitro cytotoxicity screening against a panel of cancer cell lines (MDA-MB-231, HeLa, and EAT cells); (ii) in vivo EAT model with MST/%ILS endpoints, using compound 3e (1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine) as a positive control; (iii) angiogenesis assessment via CAM assay and peritoneal angiogenesis models.

Scenario 3: Selective Profiling Against Related Piperazine-Based Receptors (5-HT₆, σ₁, Dopamine D₂) for Polypharmacology Assessment

Sulfonyl-piperazine derivatives are known to engage multiple CNS targets beyond CB1, including 5-HT₆ serotonin receptors (IC₅₀ values reported in the low micromolar range for arylsulfonylpiperazine derivatives) [5], σ₁ receptors [6], and dopamine D₂ receptors [7]. The benzhydryl (diphenylmethyl) substituent is a privileged fragment in histamine H₁ receptor antagonists and dopamine receptor ligands. For comprehensive pharmacological annotation of CAS 433974-14-2 as a potential dual- or multi-target agent, procurement should be accompanied by a broad receptor screen (e.g., Eurofins/CEREP panel) covering CB1, CB2, 5-HT₆, σ₁, D₂, and H₁ receptors. This polypharmacology profile is particularly relevant given the compound's dual annotation context (CB1/obesity patent family and oncology research scaffold).

Scenario 4: X-Ray Crystallography and Computational Chemistry Studies on Sulfonamide Conformational Preferences

X-ray crystallographic studies of related 1-benzhydryl-4-(arylsulfonyl)-piperazine derivatives have established that the piperazine ring adopts a chair conformation with distorted tetrahedral geometry around the sulfonyl sulfur atom [8]. The 2,3,4-trimethyl substitution creates a sterically demanding contiguous trisubstitution pattern that may influence the dihedral angle between the aryl ring and the piperazine ring differently than the previously crystallized 4-chloro-2-fluoro analog. Single-crystal X-ray diffraction of CAS 433974-14-2 would provide valuable conformational data to parameterize molecular docking studies for CB1 receptor binding mode prediction and to inform the design of next-generation analogs with optimized aryl sulfonyl geometry.

Quote Request

Request a Quote for 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.